3-(3,3,3-Trifluoropropoxy)pyridine
Description
3-(3,3,3-Trifluoropropoxy)pyridine is a fluorinated pyridine derivative characterized by a trifluoropropoxy substituent at the 3-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group, which enhances metabolic stability and lipophilicity . It is commonly utilized as a building block for synthesizing bioactive molecules, including protease inhibitors and nicotinic acetylcholine receptor (nAChR) modulators .
Properties
IUPAC Name |
3-(3,3,3-trifluoropropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)3-5-13-7-2-1-4-12-6-7/h1-2,4,6H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZJXYZKLFTINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3,3-Trifluoropropoxy)pyridine typically involves the reaction of pyridine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced pyridine derivatives.
Substitution: The trifluoropropoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, organolithium reagents, dimethylformamide.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Scientific Research Applications
3-(3,3,3-Trifluoropropoxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism by which 3-(3,3,3-Trifluoropropoxy)pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoropropoxy group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 3-(3,3,3-Trifluoropropoxy)pyridine, highlighting substituent variations, molecular properties, and synthesis
Electronic and Steric Effects
- Trifluoropropoxy vs. Methoxy : The trifluoropropoxy group is strongly electron-withdrawing (σm = 0.43), compared to methoxy (σm = -0.12), altering the pyridine ring's electron density and directing electrophilic substitution .
- Bromine Substitution : Introduces steric bulk and serves as a leaving group, enabling diversification via cross-coupling reactions .
- Benzyloxy vs. Benzenesulfonyl : Benzyloxy is moderately electron-donating, while benzenesulfonyl is electron-withdrawing, affecting solubility and interaction with biological targets .
Biological Activity
3-(3,3,3-Trifluoropropoxy)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The incorporation of trifluoropropoxy groups can significantly influence the pharmacological properties of compounds, making them suitable candidates for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a trifluoropropoxy group. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical factors in drug design.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for various enzymes involved in disease processes. For example, studies have indicated that related pyridine derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme implicated in acute myelogenous leukemia (AML) treatment .
- Receptor Modulation : Some derivatives have been evaluated for their ability to interact with cannabinoid receptors (CB1 and CB2). These interactions can modulate pain perception and inflammation .
Anticancer Activity
Research indicates that this compound and its analogs exhibit anticancer properties. For instance, studies on similar compounds have demonstrated effective inhibition of tumor cell proliferation in vitro and in vivo models. The structure-activity relationship (SAR) analyses suggest that the trifluoropropoxy group enhances cytotoxicity against cancer cells by improving cellular uptake and metabolic stability.
Antimicrobial Activity
Fluorinated compounds often display enhanced antimicrobial properties. Preliminary studies on related pyridine derivatives have shown significant activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Case Studies
- Study on Dihydroorotate Dehydrogenase Inhibition :
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Evaluation as a Cannabinoid Receptor Modulator :
- Objective : To assess the binding affinity and functional activity at CB1 and CB2 receptors.
- Methodology : Radioligand binding assays were performed using HEK-293 cell lines expressing human cannabinoid receptors.
- Findings : Results indicated a higher selectivity for CB1 over CB2 receptors, suggesting potential applications in pain management .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
